![molecular formula C11H23NO B13169162 1-[1-(Aminomethyl)cyclopentyl]-2,2-dimethylpropan-1-OL](/img/structure/B13169162.png)
1-[1-(Aminomethyl)cyclopentyl]-2,2-dimethylpropan-1-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[1-(Aminomethyl)cyclopentyl]-2,2-dimethylpropan-1-OL is an organic compound with the molecular formula C11H23NO It is a cyclopentyl derivative with an aminomethyl group and a dimethylpropan-1-ol moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-(Aminomethyl)cyclopentyl]-2,2-dimethylpropan-1-OL typically involves the reaction of cyclopentyl derivatives with aminomethyl groups under controlled conditions. One common method involves the use of boron reagents in Suzuki–Miyaura coupling reactions . This process is known for its mild reaction conditions and functional group tolerance, making it suitable for the synthesis of complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy is essential for monitoring the reaction progress and verifying the product’s purity .
Análisis De Reacciones Químicas
Types of Reactions
1-[1-(Aminomethyl)cyclopentyl]-2,2-dimethylpropan-1-OL undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Aplicaciones Científicas De Investigación
1-[1-(Aminomethyl)cyclopentyl]-2,2-dimethylpropan-1-OL has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in biological systems and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-[1-(Aminomethyl)cyclopentyl]-2,2-dimethylpropan-1-OL involves its interaction with specific molecular targets and pathways. The aminomethyl group may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
Cyclopentylmethanol: A simpler cyclopentyl derivative with a hydroxyl group.
Cyclopentylamine: Contains an aminomethyl group but lacks the dimethylpropan-1-ol moiety.
1-(Aminomethyl)cyclopentane: Similar structure but without the dimethylpropan-1-ol group.
Uniqueness
1-[1-(Aminomethyl)cyclopentyl]-2,2-dimethylpropan-1-OL is unique due to its combination of a cyclopentyl ring, aminomethyl group, and dimethylpropan-1-ol moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Propiedades
Fórmula molecular |
C11H23NO |
|---|---|
Peso molecular |
185.31 g/mol |
Nombre IUPAC |
1-[1-(aminomethyl)cyclopentyl]-2,2-dimethylpropan-1-ol |
InChI |
InChI=1S/C11H23NO/c1-10(2,3)9(13)11(8-12)6-4-5-7-11/h9,13H,4-8,12H2,1-3H3 |
Clave InChI |
PWTASHDFJVYRBA-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C(C1(CCCC1)CN)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


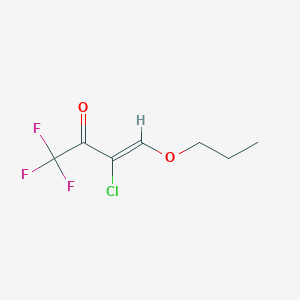

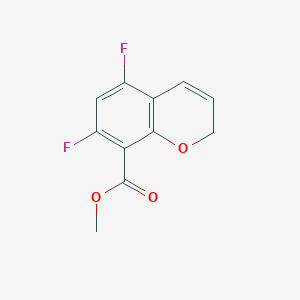
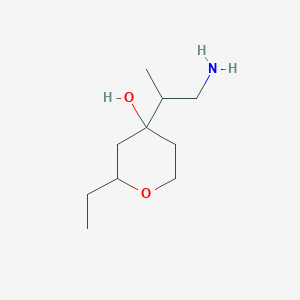
![tert-butyl N-[2-(4-aminopiperidin-1-yl)-2-oxoethyl]-N-methylcarbamate](/img/structure/B13169098.png)


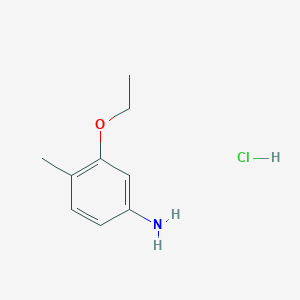
![6-[(But-3-yn-1-yl)amino]-2-methylpyridine-3-carboxylic acid](/img/structure/B13169118.png)
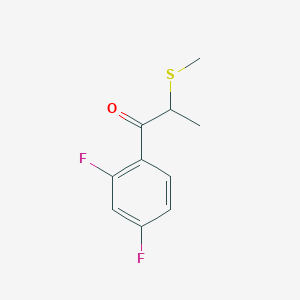

![3,3,3-trifluoro-2-{[(1S)-1-phenylethyl]amino}propan-1-ol](/img/structure/B13169139.png)
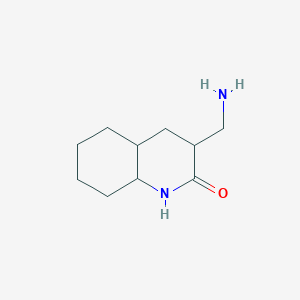
![3-[(Furan-3-yl)methyl]azetidine](/img/structure/B13169155.png)
